molecular formula C24H20N2O2S B334537 N-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-2-ethoxybenzamide

N-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-2-ethoxybenzamide

Cat. No.: B334537
M. Wt: 400.5 g/mol
InChI Key: KVAFYYWJMCMRMO-UHFFFAOYSA-N
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Description

N-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-2-ethoxybenzamide is a complex organic compound with the molecular formula C22H16N2OS. This compound is known for its unique structural features, which include a biphenyl group, a thiazole ring, and an ethoxybenzamide moiety. It is used in various scientific research applications due to its potential biological activities and chemical properties .

Preparation Methods

The synthesis of N-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-2-ethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

N-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-2-ethoxybenzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-2-ethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-2-ethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways involved depend on the specific biological context and are the subject of ongoing research .

Comparison with Similar Compounds

N-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-2-ethoxybenzamide can be compared with other similar compounds, such as:

  • N-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-4-butoxybenzamide
  • N-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-2-(4-chlorophenyl)acetamide

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities.

Properties

Molecular Formula

C24H20N2O2S

Molecular Weight

400.5 g/mol

IUPAC Name

2-ethoxy-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide

InChI

InChI=1S/C24H20N2O2S/c1-2-28-22-11-7-6-10-20(22)23(27)26-24-25-21(16-29-24)19-14-12-18(13-15-19)17-8-4-3-5-9-17/h3-16H,2H2,1H3,(H,25,26,27)

InChI Key

KVAFYYWJMCMRMO-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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